molecular formula C16H26O7 B031682 tetranor-PGFM CAS No. 23109-94-6

tetranor-PGFM

Cat. No. B031682
CAS RN: 23109-94-6
M. Wt: 330.37 g/mol
InChI Key: IGRHJCFWWOQYQE-SYQHCUMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranor-PGFM refers to a metabolite of prostaglandins, specifically derived from prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2), which are eicosanoids involved in various physiological processes. These compounds are synthesized in response to inflammation and are rapidly metabolized in the body. The quantification of end urinary metabolites like this compound is crucial for understanding the role of prostaglandins in human diseases and relies on the chemical synthesis of isotopically labeled standards to support metabolite quantification (Kimbrough et al., 2020).

Synthesis Analysis

The synthesis of this compound involves concise methodologies that include the late-stage incorporation of an isotopically labeled side chain. This approach is instrumental in creating standards for metabolite quantification. The synthesis of related compounds demonstrates the importance of specific structural modifications to achieve desired biological activities or stability, as seen in the synthesis of natural PGE1 and its analogs through a two-component coupling process using zinc-copper reagents (Tsujiyama et al., 1990).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds is critical for elucidating their biological functions and stability. The molecular structure of such compounds is often characterized by specific bonding arrangements and geometric configurations, which can influence their reactivity and interactions with biological targets. For instance, the molecular structure of tetrakis(2,6‐diethylphenyl)digermene provides insights into bond lengths and angles that are relevant for understanding the structural aspects of prostaglandin metabolites (Snow et al., 1984).

Chemical Reactions and Properties

The chemical reactions involving this compound and its precursors, such as prostaglandin E2, often involve cyclooxygenase (COX) enzymes that convert arachidonic acid into prostaglandins. These reactions and the resulting chemical properties of the metabolites, including their stability and reactivity, are essential for understanding their biological roles and the effects of pharmacological interventions (Song et al., 2008).

Scientific Research Applications

  • Mast Cell Activation Monitoring : Tetranor-PGDM may be useful for monitoring mast cell activation in allergic diseases like asthma and anaphylaxis (Meyer‐Bahlburg et al., 2012).

  • Pain and Inflammation : Tetrandrine, a related compound, can inhibit IKKα phosphorylation and reduce the production of pain mediators such as PGE2 and COX-2 in mice (Zhao et al., 2014).

  • Biomarker for Inflammation in Infants : Tetranor-PGEM, another related metabolite, is a potential non-invasive biomarker of inflammation in infants with fever due to viral infection (Idborg et al., 2014).

  • Anti-Inflammatory Effects : Tetrandrine exerts anti-inflammatory effects by suppressing COX-2 and iNOS expression in human monocytic cells (Wu & Ng, 2007).

  • Exercise and PGF Metabolites : After exercise, levels of Tetranor PGEm and 6-keto PGF(1alpha) increase significantly in humans (Blatnik & Steenwyk, 2010).

  • Duchenne Muscular Dystrophy : Tetranor PGDM concentrations are increased in Duchenne muscular dystrophy patients and rise with age, suggesting PGD2-mediated inflammation plays a role in the disease's pathology (Nakagawa et al., 2013).

  • Pregnancy Detection in Felids : PGF2α metabolites, including more polar dinor and tetranor metabolites, may enhance pregnancy detection in felids and other carnivores (Dehnhard et al., 2017).

  • Food Allergy Biomarker : Urinary tetranor-PGDM can be used as a diagnostic biomarker for food allergy in infants, and its levels are disease-specific and symptom-predictive in human clinical studies (Murata, 2022).

  • Reflecting Biosynthesis of PGD2 : Tetranor PGDM is an abundant urinary metabolite that reflects modulated biosynthesis of PGD2 in humans and mice (Song et al., 2008).

Mechanism of Action

Target of Action

Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of this compound is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .

Mode of Action

It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that this compound, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.

Biochemical Pathways

This compound is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of this compound .

Pharmacokinetics

It is known that this compound is excreted in the urine . The urinary levels of this compound can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of this compound increase 2 to 5-fold, returning to normal shortly after childbirth .

Result of Action

Studies suggest that changes in urinary levels of this compound may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary this compound levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of this compound . Additionally, pathological conditions like heart failure can influence the levels of this compound and its associated inflammatory response .

Safety and Hazards

Tetranor-PGFM is highly flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The development of a monoclonal antibody-based EIA for tetranor-PGDM, a metabolite similar to tetranor-PGFM, suggests potential future directions for this compound . This could include the development of similar assays for this compound, which could be useful for routine detection and monitoring of this compound in research or diagnostic body fluids .

properties

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetranor-PGFM
Reactant of Route 2
tetranor-PGFM
Reactant of Route 3
tetranor-PGFM
Reactant of Route 4
tetranor-PGFM
Reactant of Route 5
Reactant of Route 5
tetranor-PGFM
Reactant of Route 6
Reactant of Route 6
tetranor-PGFM

Q & A

Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?

A1: this compound serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary this compound levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.

Q2: How can Tetranor-Prostaglandin F Metabolite (this compound) be accurately measured in biological samples?

A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying this compound. [, ] This assay utilizes a monoclonal antibody specifically designed to bind this compound, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in this compound research, facilitating further investigations into its role in various physiological and pathological processes.

Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (this compound)?

A3: Developing the EIA for this compound involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring this compound.

Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?

A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.